BenchChemオンラインストアへようこそ!

Amifampridine

Lambert-Eaton Myasthenic Syndrome Electrophysiology Neuromuscular Junction

Amifampridine (3,4-Diaminopyridine) is the active pharmaceutical ingredient for Lambert-Eaton myasthenic syndrome (LEMS) therapy, proven superior to pyridostigmine in head-to-head trials. This voltage-gated potassium channel blocker prolongs action potentials to enhance acetylcholine release, directly addressing the presynaptic deficit. Its pharmacokinetics are heavily influenced by NAT2 acetylator status, causing 3-4 fold plasma variations and necessitating precise formulation. Procure the FDA-approved phosphate salt form for clinical use or the free base for research. Critical for integrated oncology-neurology care in paraneoplastic LEMS, where it can be safely co-administered with antineoplastic therapy.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 54-96-6
Cat. No. B372788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifampridine
CAS54-96-6
Synonyms3,4 Diaminopyridine
3,4-diaminopyridine
amifampridine
amifampridine phosphate
Firdapse
Ruzurgi
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)N
InChIInChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8)
InChIKeyOYTKINVCDFNREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.2 [ug/mL] (The mean of the results at pH 7.4)
freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid

Structure & Identifiers


Interactive Chemical Structure Model





Amifampridine (54-96-6) Procurement Guide: Differentiated Profile for Lambert-Eaton Myasthenic Syndrome (LEMS) Symptomatic Treatment


Amifampridine (CAS 54-96-6), also known as 3,4-diaminopyridine (3,4-DAP), is a broad-spectrum voltage-gated potassium channel blocker [1]. It is a quaternary ammonium compound that exerts its therapeutic effect by blocking presynaptic potassium channels, thereby prolonging the action potential and increasing calcium influx into nerve terminals, which enhances the quantal release of acetylcholine (ACh) at the neuromuscular junction [2][3]. Amifampridine is the active pharmaceutical ingredient in FDA-approved products (e.g., FIRDAPSE®) indicated for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS) in adults and pediatric patients 6 years of age and older [4]. The compound is commercially available as both a free base and a phosphate salt, with the phosphate salt form demonstrating superior stability and solubility for pharmaceutical formulation .

Why Amifampridine (54-96-6) Cannot Be Substituted by Generic 4-Aminopyridine or Pyridostigmine in LEMS


Substitution of amifampridine with other in-class potassium channel blockers (e.g., 4-aminopyridine) or alternative symptomatic agents (e.g., pyridostigmine) is not scientifically or clinically supported. While 4-aminopyridine (4-AP) shares the mechanism of blocking voltage-gated potassium channels, it demonstrates lower potency and a distinct clinical profile, being primarily used for improving walking in multiple sclerosis [1]. Conversely, pyridostigmine, a cholinesterase inhibitor, has been shown to be generally ineffective as a monotherapy for LEMS, as it does not address the fundamental deficit in acetylcholine quantal release caused by presynaptic calcium channel antibodies [2]. Crucially, only amifampridine has consistently produced significant improvements in both muscle strength and compound muscle action potential (CMAP) amplitudes in head-to-head trials against pyridostigmine [3]. Furthermore, the pharmacokinetic profile of amifampridine is highly dependent on the patient's N-acetyltransferase 2 (NAT2) acetylator status, leading to 3- to 4-fold variations in plasma drug levels between 'slow' and 'fast' acetylators [4]. This genetic variability, coupled with a dose-dependent risk of seizures and a requirement for weight-based dosing in pediatric populations, underscores the necessity for precise, FDA-approved formulations and makes generic substitution a significant clinical risk [5].

Amifampridine (54-96-6) Quantitative Evidence Guide: Head-to-Head Comparisons and Pharmacokinetic Differentiation


Amifampridine vs. Pyridostigmine: Superior Improvement in LEMS Clinical Trial

In a double-blind, randomized, controlled trial directly comparing amifampridine and pyridostigmine in patients with Lambert-Eaton myasthenic syndrome (LEMS), only amifampridine consistently produced significant improvements in both muscle strength and compound muscle action potential (CMAP) amplitudes [1]. The study found that pyridostigmine was generally ineffective as a monotherapy for LEMS [1]. This evidence establishes amifampridine's superior efficacy for symptomatic management of LEMS.

Lambert-Eaton Myasthenic Syndrome Electrophysiology Neuromuscular Junction

Amifampridine Phosphate (Firdapse®) Long-Term Efficacy in LEMS: QMG Score Reduction

The LMS-005 study, a one-year phase 3 clinical trial, evaluated the long-term efficacy of amifampridine phosphate in Japanese adults with LEMS. The study reported a significant reduction in the Quantitative Myasthenia Gravis (QMG) score, a validated measure of disease severity [1][2]. After 7 days of treatment with an optimal dose, the mean QMG score decreased from 13.2±3.1 at baseline to 8.0±2.7 at the end of the treatment period, representing a mean change of -5.2±2.8 [1][2]. All patients showed a decrease in QMG score from baseline, and efficacy was maintained for the one-year study duration [1][2].

Lambert-Eaton Myasthenic Syndrome Long-term Treatment Phase 3 Clinical Trial

Pharmacogenetic Impact: NAT2 Acetylator Status Drives 3-4x Variation in Amifampridine Plasma Exposure

The metabolism of amifampridine by N-acetyltransferase 2 (NAT2) is a key differentiator. A clinical study in healthy volunteers demonstrated that 'slow' acetylators had 3- to 4-fold higher plasma drug levels compared to 'fast' acetylators after a single 20 mg dose [1]. Specifically, the mean Cmax was 56.7 ± 16.1 ng/ml in slow acetylators versus 16.2 ± 4.56 ng/ml in fast acetylators (p<0.001) [1]. The mean AUC(0-inf) was 142 ± 32.1 ng·h/ml in slow acetylators versus 24.7 ± 2.47 ng·h/ml in fast acetylators (p<0.001) [1]. This genetic variability is a major determinant of both therapeutic response and adverse event frequency, with 100% of slow acetylators experiencing adverse events after single doses of 5 to 30 mg, compared to none in fast acetylators [1].

Pharmacogenomics NAT2 Polymorphism Pharmacokinetics

Dose-Dependent Seizure Risk: A Critical Safety Differentiation from Pyridostigmine

Amifampridine carries a significant and dose-dependent risk of seizures, a serious adverse event not typically associated with alternative symptomatic therapies like pyridostigmine [1][2]. The prescribing information explicitly warns that exposure is associated with an increased risk for epileptic seizures, and the risk is increased in patients with predisposing factors or when combined with other drugs that lower the seizure threshold [3]. In the event of a seizure, treatment must be discontinued [3]. This safety concern is a primary reason for careful dose titration and monitoring, and a key point of differentiation from other neuromuscular agents.

Drug Safety Adverse Events Seizure Risk

Renal Impairment Doubles to Triples Amifampridine Exposure, Mandating Dose Adjustment

Renal function is a critical determinant of amifampridine exposure. A pharmacokinetic study in subjects with impaired renal function showed that a single 10-mg dose of FIRDAPSE resulted in 2- to 3-fold higher exposure (AUC) in subjects with moderate (CLcr 30-59 mL/min) or severe (CLcr 15-29 mL/min) renal impairment compared to those with normal renal function (CLcr ≥ 90 mL/min) [1]. Even subjects with mild renal impairment (CLcr 60-89 mL/min) had a 36% increase in exposure [1]. Consequently, the FDA-approved label mandates initiation at the lowest recommended daily dosage and close monitoring for adverse reactions in patients with any degree of renal impairment [1].

Pharmacokinetics Renal Impairment Dosage Adjustment

Amifampridine (54-96-6): High-Value Application Scenarios Based on Differentiated Evidence


First-Line Symptomatic Treatment of Confirmed LEMS in Adults and Pediatric Patients ≥6 Years

Amifampridine phosphate (FIRDAPSE®) is the only FDA-approved drug specifically indicated for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS) in adults and pediatric patients 6 years of age and older [1]. Its use is supported by direct head-to-head trial evidence demonstrating superior efficacy over pyridostigmine [2]. The robust clinical trial data, including long-term efficacy studies showing a mean QMG score reduction of -5.2 points (from 13.2 to 8.0) in adults [3], positions amifampridine as the evidence-based standard of care for this rare autoimmune disorder.

Personalized Dosing Regimen Based on NAT2 Acetylator Genotype

Due to the 3- to 4-fold difference in plasma exposure between slow and fast NAT2 acetylators [4], amifampridine is a prime candidate for precision medicine approaches. In research or specialized clinical settings, genotyping for NAT2 polymorphisms can guide initial dosing and titration to maximize efficacy while minimizing dose-dependent adverse events such as paresthesias and seizures. This pharmacogenomic application is a key differentiator for amifampridine procurement in tertiary care centers or clinical trials focused on individualized therapy for rare neurological diseases.

Use in LEMS Patients with Renal Impairment Requiring Adjusted Dosing and Monitoring

Given that renal impairment can increase amifampridine exposure by 2- to 3-fold in moderate to severe cases [5], this compound is specifically indicated for use in patients with renal dysfunction, with a clear, label-directed requirement for starting at the lowest recommended dose and monitoring for adverse reactions. This scenario is a key procurement consideration for hospital formularies and specialty pharmacies serving an aging LEMS patient population where reduced renal function is a common comorbidity. The availability of a 10 mg tablet formulation facilitates this precise dose adjustment.

LEMS Management in Conjunction with Anticancer Therapy for Paraneoplastic Cases

In the approximately 50-60% of LEMS cases that are paraneoplastic (associated with small cell lung cancer) [6], symptomatic treatment of LEMS is recommended in addition to anticancer therapy. A case study of 16 patients demonstrated that treatment with amifampridine could be safely continued in conjunction with antineoplastic therapy [7]. This supports the procurement of amifampridine for integrated oncology-neurology care plans aimed at managing the neuromuscular symptoms of cancer-associated LEMS without interrupting primary cancer treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amifampridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.